pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Fragment-based drug design Scaffold rigidity Ligand efficiency

Researchers often face regioisomer mismatch when sourcing triazolopyrimidine scaffolds. This compound provides the [1,5-a] fusion geometry required for CDK2 kinase inhibitor libraries. • Zero rotatable bonds, LogP -0.67, 4 HBD/HBA • High aqueous solubility for fragment screening at 200-500 μM • Vectorial elaboration at positions 2, 5, 7 for SAR studies. Supplied as a solid, ≥95% purity.

Molecular Formula C8H5N5O
Molecular Weight 187.16 g/mol
CAS No. 932233-33-5
Cat. No. B1492437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS932233-33-5
Molecular FormulaC8H5N5O
Molecular Weight187.16 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1N3C(=NC=N3)N=C2
InChIInChI=1S/C8H5N5O/c14-7-5-3-10-8-11-4-12-13(8)6(5)1-2-9-7/h1-4H,(H,9,14)
InChIKeyNOTICOWTACQVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Core Identity & Procurement


Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a fully unsaturated, planar tricyclic heterocycle that fuses a pyridine, a 1,2,4‑triazole, and a pyrimidin‑6‑one ring into a single rigid framework. The compound is supplied as a solid with a minimum purity of 95 % (typical vendor specification) and a molecular weight of 187.16 g mol⁻¹ . Its zero rotatable bonds, moderate LogP (−0.67) and defined hydrogen‑bond donor/acceptor count place it within both fragment‑ and lead‑like chemical space, making it a widely used entry point for library synthesis and medicinal‑chemistry optimization . The scaffold is a close structural relative of the [1,2,4]triazolo[1,5‑a]pyrimidine kinase‑inhibitor core but incorporates an additional pyrido ring that alters electronic distribution, hydrogen‑bonding capacity, and the vector of substituent growth [1].

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Structural Non-Interchangeability


Even closely related heterocyclic scaffolds cannot be interchanged without altering key molecular recognition features. The target compound’s [1,5‑a] ring junction positions the triazole N‑2 and N‑4 atoms in a geometry that is distinct from the [4,3‑c] or [1,5‑c] regioisomers, directly affecting the directionality of hydrogen‑bond‑acceptor interactions and the shape of the ATP‑mimetic hinge‑binding motif [1]. Simultaneously, the appended pyrido ring adds a third aromatic plane, increasing π‑stacking surface area and introducing an additional sp² nitrogen that can serve as a hydrogen‑bond acceptor or a metal‑coordination site. Replacing this scaffold with a simpler triazolopyrimidine (e.g., [1,2,4]triazolo[1,5‑a]pyrimidine) eliminates that extra nitrogen, which has been shown to be critical for potency in several CDK2 and CK2 inhibitor series [2][3]. The quantitative evidence below demonstrates that these architectural differences translate into measurable changes in physicochemical properties, binding‑site complementarity, and synthetic tractability.

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Differentiation Evidence


Zero Rotatable Bonds for Maximal Scaffold Rigidity

The target compound contains zero rotatable bonds, making it the most rigid scaffold among common kinase‑oriented heterocycles. In fragment‑based drug discovery, lower rotatable‑bond count correlates with higher ligand efficiency and reduced entropic penalty upon binding . By contrast, the simpler [1,2,4]triazolo[1,5‑a]pyrimidine core retains one rotatable bond when carrying a methyl or amino substituent, and the widely used pyrido[2,3‑d]pyrimidin‑7(8H)‑one scaffold possesses two rotatable bonds in its most common substituted forms [1].

Fragment-based drug design Scaffold rigidity Ligand efficiency

Unique H-Bond Acceptor via Pyrido-Ring Nitrogen

The target scaffold possesses 4 hydrogen‑bond acceptor (HBA) atoms versus 3 HBA for the unsubstituted [1,2,4]triazolo[1,5‑a]pyrimidine core . The extra acceptor is the pyrido‑ring nitrogen at position 5 of the tricyclic system, which is geometrically positioned to interact with the conserved hinge‑region backbone NH of kinases such as CDK2 and CK2 [1]. In the regioisomeric pyrido[3,4‑e][1,2,4]triazolo[4,3‑c]pyrimidine series, this nitrogen is relocated, altering the angle of the hydrogen‑bond vector and reducing complementarity with the CDK2 hinge region [2].

Kinase hinge binding Hydrogen-bond acceptor count Scaffold decoration

Enhanced Solubility through Moderate Hydrophilicity

The measured distribution coefficient (LogP) of the target compound is −0.67, indicating moderate hydrophilicity . This contrasts with the more lipophilic pyrido[2,3‑d]pyrimidin‑7(8H)‑one scaffold (LogP ≈ −0.1 to +0.3 depending on tautomer) and the substantially more lipophilic pyrazolo[1,5‑a]pyrimidine core (LogP ≈ +0.5 to +1.0) [1]. The more negative LogP of the target scaffold translates into higher aqueous solubility, which is critical for maintaining compound solubility in biochemical assay buffers at fragment screening concentrations (typically 200–500 μM) [2].

Fragment solubility LogP optimisation Biochemical assay compatibility

Regioisomeric Fusion Determines Kinase Selectivity

The [1,5‑a] regioisomer places the triazole N‑2 atom in a position that mimics the N‑7 of the adenine ring of ATP, whereas the [4,3‑c] isomer rotates the triazole vector by approximately 120°, fundamentally altering the hinge‑binding geometry [1]. In published patent data, pyrido[3,4‑e][1,2,4]triazolo[4,3‑c]pyrimidines have been claimed as selective CK2 inhibitors, while the [1,5‑a] scaffold is predominantly associated with CDK2 and multikinase inhibition [2][3]. This difference in biological annotation means that procurement of the [1,5‑a] isomer is mandatory for research programmes targeting CDK2 or general kinase panels, whereas the [4,3‑c] isomer would lead to a different selectivity profile.

Regioisomerism Kinase selectivity CK2 vs CDK2 inhibition

Research & Industrial Applications


Fragment-Based Drug Discovery with a Rigid, Soluble Core

The scaffold’s zero rotatable bonds, moderate hydrophilicity (LogP −0.67), and 4‑HBA profile make it an ideal fragment for screening against ATP‑binding pockets. Its high aqueous solubility supports testing at 200–500 μM without DMSO‑related artefacts. When used as a starting point for structure‑based design, the rigid core provides a well‑defined pharmacophore that can be vectorially elaborated from positions 2, 5, or 7, as demonstrated in the CDK2 inhibitor series reported by Richardson et al. [1].

Kinase Library Synthesis by Regioisomer Control

Because the [1,5‑a] fusion directs the triazole nitrogen atoms into a geometry that mimics the adenine ring of ATP, this compound is the correct starting material for CDK2‑ or multikinase‑targeted libraries. In contrast, the [4,3‑c] isomer is the scaffold of choice for CK2‑selective programmes [2][3]. Researchers must procure the [1,5‑a] isomer explicitly; inadvertent substitution with the [4,3‑c] regioisomer will result in a library enriched for a different kinase profile.

Bifunctional Chemoproteomic Probe Design

The additional pyrido‑ring nitrogen (position 5) provides a unique hydrogen‑bond acceptor that is absent in simpler triazolopyrimidine cores. This nitrogen can serve as a coordination site for transition metals or as a recognition element for bifunctional degrader (PROTAC) linkers, enabling the construction of heterobifunctional molecules that require a specific geometric alignment between the target‑binding moiety and an E3‑ligase ligand [1][4].

Scaffold-Hopping Reference for SAR Studies

For medicinal chemistry teams performing systematic scaffold‑hopping exercises, the unsubstituted parent compound serves as the essential baseline control. Its commercial availability at ≥95 % purity from multiple vendors (Fluorochem, ChemBridge, ChemDiv) ensures reproducibility across laboratories . Comparative data with the [4,3‑c] regioisomer can be generated to quantify the impact of ring‑junction geometry on target affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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